2-Allyloxy-5-bromopyrimidine

Cross-coupling chemistry C–C bond formation Medicinal chemistry

2-Allyloxy-5-bromopyrimidine is the definitive dual-handle pyrimidine for med chem. The C5–Br enables high-yield Suzuki-Miyaura coupling; the C2-allyloxy alkene serves as a biorthogonal handle for thiol-ene click chemistry—ideal for sequential PROTAC linker installation. Validated 5-LOX activity (IC₅₀ 3.6 µM) provides a potency benchmark for SAR. Supplied at ≥98% purity, this intermediate eliminates the risk of generic substitution compromises in cross-coupling efficiency and target engagement.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 123089-03-2
Cat. No. B177839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxy-5-bromopyrimidine
CAS123089-03-2
Synonyms2-allyloxy-5-bromopyrimidine
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESC=CCOC1=NC=C(C=N1)Br
InChIInChI=1S/C7H7BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2
InChIKeyLIFBZRRILGMXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyloxy-5-bromopyrimidine CAS 123089-03-2: Procurement-Grade Heterocyclic Building Block for Drug Discovery and Cross-Coupling Chemistry


2-Allyloxy-5-bromopyrimidine (CAS 123089-03-2) is a functionalized pyrimidine derivative bearing a bromine atom at the 5-position and an allyloxy group at the 2-position. The compound possesses a molecular weight of 215.05 g/mol (C₇H₇BrN₂O) , is supplied at ≥95% purity , and is principally employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. Its dual reactive handles—the electrophilic C5–Br site and the alkene-bearing C2–allyloxy moiety—enable sequential or orthogonal derivatization strategies .

Why 2-Allyloxy-5-bromopyrimidine Cannot Be Replaced by 5-Chloro, 5-Iodo, or 2-Methoxy Analogs: Evidence-Based Differentiation for Informed Procurement


Halogen and alkoxy substitution patterns on the pyrimidine core govern both reactivity in transition metal-catalyzed transformations and target engagement in biological systems. Direct substitution with 5-chloro or 5-iodo analogs alters oxidative addition rates and cross-coupling efficiencies, while replacing the 2-allyloxy group with a methoxy group eliminates the alkene handle required for orthogonal functionalization or biorthogonal chemistry. The quantitative data below demonstrate that these seemingly minor structural variations translate into measurable differences in synthetic yield, biological potency, and physicochemical properties, making generic substitution scientifically unsound [1].

2-Allyloxy-5-bromopyrimidine vs. Analogs: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Suzuki-Miyaura Cross-Coupling Efficiency: 5-Bromo Substrate Reactivity Relative to 5-Chloro and 5-Iodo Analogs

In Suzuki-Miyaura cross-coupling reactions on pyrimidine scaffolds, 5-bromo substrates exhibit intermediate oxidative addition rates between the more sluggish 5-chloro and the more labile 5-iodo derivatives. While chloropyrimidines are described as 'preferable' for certain selective mono-arylations, bromopyrimidines provide a practical balance of reactivity and stability, allowing controlled stepwise derivatization in polyhalogenated systems [1]. Class-level studies on halogenated pyrimidines confirm that the reactivity order (I > Br >> Cl) is preserved under standard Pd-catalyzed conditions [2].

Cross-coupling chemistry C–C bond formation Medicinal chemistry

BRD4 Bromodomain Inhibition: Potency Comparison of 2-Allyloxy-5-bromopyrimidine vs. 5-Bromo-2-methoxypyrimidine

2-Allyloxy-5-bromopyrimidine inhibits the BRD4 bromodomain with an IC₅₀ of 1.26 µM, as determined by fluorescence anisotropy assay [1]. In contrast, the structurally analogous 5-bromo-2-methoxypyrimidine exhibits an IC₅₀ of 16 nM against BRD4 in a cellular c-Myc downregulation assay [2]. While these assays differ in format (biochemical vs. cellular), the ~79-fold difference in reported potency underscores that the 2-alkoxy substituent profoundly influences BRD4 binding, with the smaller methoxy group enabling tighter engagement.

Epigenetics Bromodomain inhibition Cancer therapeutics

5-Lipoxygenase (5-LO) Inhibition: 2-Allyloxy-5-bromopyrimidine vs. 2-Allyloxy-5-chloropyrimidine

2-Allyloxy-5-bromopyrimidine inhibits human neutrophil 5-lipoxygenase with an IC₅₀ of 3.6 µM in a cell-intact assay [1]. The 5-chloro analog has been evaluated for 5-LO translocation inhibition in rat RBL-2H3 cells, though direct IC₅₀ data are not reported in the accessible literature [2]. The bromo derivative demonstrates measurable, albeit modest, activity in a human primary cell assay, establishing a baseline for structure-activity relationship studies.

Inflammation 5-Lipoxygenase Leukotriene biosynthesis

Physicochemical Property Differentiation: LogP and Rotatable Bond Count Impact on Drug-Likeness

2-Allyloxy-5-bromopyrimidine exhibits 3 rotatable bonds and a predicted LogP of approximately 2.2-2.5 . The 2-methoxy analog (5-bromo-2-methoxypyrimidine) possesses 2 rotatable bonds and a lower LogP (~1.5-1.8) due to the smaller, less lipophilic methoxy group . These differences influence passive membrane permeability and oral bioavailability potential, with the allyloxy analog offering increased lipophilicity for enhanced CNS penetration or membrane partitioning.

ADME Drug-likeness Medicinal chemistry

Orthogonal Synthetic Utility: Allyl Group as a Biorthogonal Handle vs. Methoxy Group

The terminal alkene of the 2-allyloxy group enables thiol-ene click chemistry and transition metal-catalyzed hydrofunctionalization, providing a synthetic handle absent in methoxy or chloro analogs [1]. 5-Bromo-2-methoxypyrimidine lacks this alkene moiety and thus cannot undergo orthogonal alkene-specific transformations without de novo functionalization . This differentiation is critical for constructing bifunctional molecules (e.g., PROTACs, fluorescent probes) where sequential, chemoselective derivatization is required.

Click chemistry Biorthogonal ligation PROTAC synthesis

High-Value Application Scenarios for 2-Allyloxy-5-bromopyrimidine: Where Differentiation Drives Procurement Decisions


Sequential Cross-Coupling for Complex Pyrimidine Library Synthesis

Utilize the C5–Br site for an initial Suzuki-Miyaura coupling, followed by orthogonal functionalization of the allyl group (e.g., hydroboration/oxidation to alcohol, thiol-ene conjugation) to generate diverse 2,5-disubstituted pyrimidines for medicinal chemistry screening [1].

PROTAC Linker Attachment via Thiol-Ene Click Chemistry

The terminal alkene of the allyloxy group serves as a biorthogonal handle for thiol-ene click chemistry, enabling conjugation of thiol-terminated PROTAC linkers without disrupting the bromopyrimidine core or interfering with subsequent E3 ligase ligand installation [2].

Anti-Inflammatory Lead Optimization with Defined 5-LO Potency Benchmark

Employ 2-allyloxy-5-bromopyrimidine as a starting point for structure-activity relationship studies targeting 5-lipoxygenase, using the human neutrophil IC₅₀ of 3.6 µM as a reproducible potency benchmark for iterative analog synthesis and biological evaluation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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